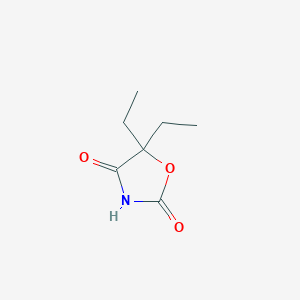

5,5-Diethyl-1,3-oxazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)8-6(10)11-7/h3-4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANUZOBKRIJYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)O1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901781 | |

| Record name | NoName_924 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-84-6 | |

| Record name | 5,5-Diethyl-2,4-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC26554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Insights and Reactivity Profiles of 5,5 Diethyl 1,3 Oxazolidine 2,4 Dione Derivatives

Chemical Reactivity of the 1,3-Oxazolidine-2,4-dione Ring System

The 1,3-oxazolidine-2,4-dione ring is a versatile heterocyclic scaffold characterized by a five-membered ring containing two carbonyl groups at positions 2 and 4, an oxygen atom at position 1, and a nitrogen atom at position 3. The reactivity of this system is governed by the interplay of these functional groups. The presence of two electrophilic carbonyl carbons makes the ring susceptible to nucleophilic attack, while the nitrogen atom, although part of an amide-like system that reduces its basicity, can participate in various reactions. These reactive functional groups make oxazolidinediones useful as building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai

Nucleophilic and Electrophilic Attack at Carbonyl Centers

The two carbonyl carbons within the 1,3-oxazolidine-2,4-dione ring are primary sites for chemical reactions. Their electrophilicity makes them targets for a wide range of nucleophiles. Nucleophilic attack, particularly hydrolysis, can lead to ring cleavage. For instance, the hydrolysis of 5,5-disubstituted 1,3-oxazolidine-2,4-diones serves as a method to produce α-hydroxyamides, which are important precursors for α-hydroxy acids and subunits in natural products. lookchem.com This reaction demonstrates a classic nucleophilic acyl substitution mechanism where a nucleophile (e.g., a hydroxide (B78521) ion) attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, followed by ring opening.

While the carbonyl carbons are electrophilic, the ring system itself can act as a nucleophile under certain conditions. The nitrogen atom's lone pair is delocalized by the two adjacent carbonyl groups, significantly reducing its nucleophilicity. However, deprotonation at the nitrogen (if N-unsubstituted) or at the α-carbon of an N-acyl chain can generate potent nucleophiles. For example, N-acyl-1,3-oxazolidin-2-ones, which are structurally related to diones, can undergo direct reactions with electrophiles like TEMPO in the presence of a copper(II) catalyst. nih.gov This transformation proceeds through a metal enolate intermediate, showcasing an attack by an external electrophile. The regioselectivity of electrophilic attack on related heterocyclic systems containing a thioamide group has been shown to be dependent on whether the reaction is under kinetic or thermodynamic control, with initial attack often occurring at the more accessible heteroatom (sulfur) before rearranging to the thermodynamically more stable N-substituted product. mdpi.com

Ring-Opening and Ring-Closure Equilibria in Oxazolidines

The 1,3-oxazolidine ring can exist in equilibrium with an open-chain form. Studies have shown that oxazolidines can undergo reversible ring-opening to form iminium ions. researchgate.net This equilibrium is influenced by various factors, including the substituents on the ring and the surrounding medium. For example, in certain aminopolyols, an oxazolidine (B1195125)–imine equilibrium exists, which is shifted toward the heterocyclic (closed-ring) partner as the number of reactive hydroxy groups increases. researchgate.net The ring-opening process can be facilitated under specific conditions, such as acetylation, which can drive the equilibrium toward the imine form. researchgate.net

The kinetics of these processes have been quantified for some derivatives. Rate and equilibrium constants for the opening and closing of 2-substituted-1,3-oxazolidine rings have been measured, providing insight into the dynamics of this equilibrium. researchgate.net The cycloadducts resulting from 1,3-dipolar cycloaddition reactions, which are used to form oxazolidine rings, can also undergo subsequent ring-opening to reveal reactive intermediates like alkoxide-iminium species that can participate in further transformations. mdpi.comnih.gov

Stereochemical Aspects in Reactions Involving 5,5-Diethyl-1,3-oxazolidine-2,4-dione Analogues

In this compound, the C5 position is a quaternary, non-chiral center. However, stereochemistry becomes a critical factor in reactions involving analogues that are substituted at other positions or when the dione (B5365651) is used as a chiral auxiliary in asymmetric synthesis.

Diastereoselectivity in Addition Reactions to Diones

While the parent 5,5-diethyl compound is achiral, related chiral oxazolidinone systems are famously used as chiral auxiliaries to control the stereochemical outcome of reactions. For instance, N-acyl derivatives of chiral oxazolidinones (like Evans auxiliaries) are widely used to direct diastereoselective alkylations, Michael additions, and other transformations at the α-carbon of the acyl group. dntb.gov.ua The bulky substituent at C4 or C5 of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to high diastereoselectivity.

Furthermore, the synthesis of substituted 1,3-oxazolidine rings can be achieved with high stereocontrol. Multi-component cascade reactions and 1,3-dipolar cycloadditions are powerful methods for constructing the oxazolidine skeleton with high diastereoselectivity. mdpi.comnih.govresearchgate.net For example, the [3+2] cycloaddition of azomethine ylides with aldehydes can produce highly substituted 1,3-oxazolidines where the relative stereochemistry of the newly formed chiral centers is precisely controlled. mdpi.comnih.gov

Anomeric Effects in 1,3-Oxazolidine Derivatives

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgdypvp.edu.in This effect is not limited to carbohydrates and has been observed in 1,3-oxazolidine derivatives. researchgate.netnih.govresearchgate.net The effect arises from a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on the endocyclic heteroatom (e.g., the ring oxygen O1) and the antibonding (σ*) orbital of the exocyclic bond (e.g., a substituent at C2). wikipedia.orgdypvp.edu.in An alternative explanation involves the minimization of dipole-dipole repulsion, where the axial conformation results in a more favorable alignment of bond dipoles compared to the equatorial conformation. wikipedia.orgdypvp.edu.in

In complex oxazolidine systems, these effects can be pronounced. Studies on cis-fused bicyclic systems containing two oxazolidine rings have revealed the presence of strong endo-anomeric effects. researchgate.netnih.govresearchgate.net These effects can dictate the preferential conformation of the ring system and, consequently, its reactivity. For example, a strong anomeric effect has been shown to anchor a specific conformation that leads to the completely regioselective ring-opening of the oxazolidine moiety under certain reaction conditions. researchgate.net

Reaction Kinetics and Thermodynamic Considerations for 1,3-Oxazolidine-2,4-dione Transformations

Rate and equilibrium constants have been measured for the ring-opening and ring-closing reactions of certain oxazolidines in aqueous solution. researchgate.net These studies provide quantitative data on the speed at which the heterocyclic ring can open to form an iminium ion and re-close. The ratio of rate constants for intramolecular versus intermolecular nucleophilic attack in these systems provides insight into the entropic advantages of ring-closure reactions. researchgate.net For example, the ratio of rate constants for intramolecular cyclization of an oxyanion versus intermolecular attack of hydroxide on the corresponding iminium ion was found to be significantly smaller than for similar exo-cyclic ring closures, suggesting the presence of ring strain in the endo-cyclic transition state. researchgate.net

Table 1: Selected Kinetic and Equilibrium Data for Oxazolidine Ring-Opening Note: Data presented here is illustrative of the types of measurements performed on oxazolidine systems. Actual values are specific to the exact compound and conditions studied in the cited literature.

| Reaction | Parameter | Value | Conditions |

|---|---|---|---|

| Ring-Opening | kopen (s-1) | Variable | Aqueous Solution, 25°C |

| Ring-Closing | kclose (M-1s-1) | Variable | Aqueous Solution, 25°C |

| Equilibrium | Keq (M) | Variable | Aqueous Solution, 25°C |

In addition to equilibria, the concept of kinetic versus thermodynamic control is crucial. In reactions with ambident nucleophiles, such as the acylation of related thioamide systems, the initial product formed may be the result of a faster reaction at one site (kinetic control), which can then rearrange to a more stable product through a slower, reversible process (thermodynamic control). mdpi.com The thermodynamic stability of the heterocyclic core itself has been investigated through measurements of the enthalpies of formation for related structures like 1,3-oxazolidine-2-thione, providing fundamental data for understanding the energy landscape of these compounds. researchgate.net

Structural Modifications and Derivative Synthesis of 5,5 Diethyl 1,3 Oxazolidine 2,4 Dione

Elaboration of the 5,5-Diethyl Moiety for Novel Chemical Entities

The elaboration of the 5,5-diethyl moiety of 5,5-Diethyl-1,3-oxazolidine-2,4-dione presents a pathway to novel chemical entities with potentially altered physical, chemical, and biological properties. While direct modifications of the ethyl groups on this specific molecule are not extensively documented in publicly available literature, the principles of C-H functionalization and related synthetic strategies can be applied to envision potential derivatives.

Advanced synthetic methods, such as selective oxidation, halogenation, or metal-catalyzed C-H activation, could introduce new functional groups onto the ethyl chains. For instance, regioselective hydroxylation could yield hydroxyethyl (B10761427) derivatives, which could then be further elaborated through esterification or etherification. Halogenation, on the other hand, would provide a handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of a wide array of substituents.

The table below illustrates hypothetical derivatives that could be synthesized through the elaboration of the 5,5-diethyl moiety, along with the general synthetic strategies that might be employed.

| Derivative Name | Potential Synthetic Strategy | Potential New Functional Group |

| 5-(1-Hydroxyethyl)-5-ethyl-1,3-oxazolidine-2,4-dione | Selective Oxidation (e.g., with a P450 mimic) | Hydroxyl (-OH) |

| 5-(1-Bromoethyl)-5-ethyl-1,3-oxazolidine-2,4-dione | Radical Halogenation (e.g., with NBS) | Bromo (-Br) |

| 5-Ethyl-5-(1-phenylethyl)-1,3-oxazolidine-2,4-dione | C-H Arylation (e.g., with a palladium catalyst) | Phenyl (-C6H5) |

| 5-Ethyl-5-(1-aminoethyl)-1,3-oxazolidine-2,4-dione | Hoffman Rearrangement of a corresponding amide | Amino (-NH2) |

N-Substitution Strategies and Their Influence on Reactivity and Structure

N-Alkylation: The introduction of an alkyl group at the N3-position is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. The choice of base and reaction conditions can be critical to avoid side reactions, such as ring opening.

N-Acylation: Acyl groups can be introduced at the N3-position using acyl chlorides or anhydrides in the presence of a base. N-acylation generally increases the electrophilicity of the carbonyl carbons and can influence the conformation of the ring.

The electronic and steric nature of the N-substituent can have a significant impact on the chemical properties of the resulting derivative. Electron-withdrawing groups, for example, can increase the acidity of the protons on adjacent carbons and render the carbonyl groups more susceptible to nucleophilic attack. Bulky N-substituents can introduce steric hindrance, which may direct the regioselectivity of further reactions.

The following table summarizes some potential N-substituted derivatives of this compound and the expected influence of the substituent on the molecule's properties.

| N-Substituent | Synthetic Reagent | Expected Influence on Reactivity |

| Methyl | Methyl iodide | Increased nucleophilicity of the nitrogen. |

| Benzyl | Benzyl bromide | Introduction of a bulky, aromatic group influencing crystal packing. |

| Acetyl | Acetyl chloride | Increased electrophilicity of ring carbonyls. |

| Boc | Di-tert-butyl dicarbonate | Protection of the nitrogen, can be removed under acidic conditions. |

Transformations of 1,3-Oxazolidine-2,4-diones to Other Heterocyclic Systems

The 1,3-oxazolidine-2,4-dione scaffold can serve as a precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent recyclization reactions. These transformations often involve the cleavage of one or more bonds within the oxazolidinedione ring, followed by the formation of a new ring system incorporating atoms from the reagents.

For instance, reaction with hydrazines could potentially lead to the formation of triazine or pyrazole (B372694) derivatives. The initial nucleophilic attack of the hydrazine (B178648) at one of the carbonyl groups could be followed by dehydration and ring closure. Similarly, treatment with hydroxylamine (B1172632) could yield isoxazole-containing structures.

Another potential transformation involves the reaction with sulfur-containing reagents, such as Lawesson's reagent, which could convert one or both of the carbonyl groups into thiocarbonyls, leading to the formation of thiazolidine (B150603) derivatives.

The table below outlines some plausible heterocyclic transformations of the this compound ring.

| Target Heterocycle | Reagent(s) | General Transformation Type |

| 1,2,4-Triazin-6-one | Hydrazine | Ring-opening followed by intermolecular cyclization |

| Thiazolidine-2,4-dione | Lawesson's Reagent | Thionation of a carbonyl group |

| Imidazolidine-2,4-dione | Ammonia or primary amines at high temp. | Ring-opening and recyclization with nitrogen |

| Pyrimidine derivative | Amidines | Condensation and ring expansion |

Hydrolytic Conversions to α-Hydroxyamides

The 1,3-oxazolidine-2,4-dione ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of α-hydroxyamides. This reaction represents a retro-synthesis of the oxazolidinedione, which is often formed from an α-hydroxy acid and a source of cyanate (B1221674) or by other cyclization methods.

The hydrolysis of this compound would yield 2-hydroxy-2-ethylbutanamide. The mechanism of this transformation involves the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons of the oxazolidinedione ring.

Under basic conditions, the hydroxide ion attacks a carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and protonation yields the corresponding α-hydroxyamide. Under acidic conditions, protonation of a carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water, leading to a similar ring-opened product after rearrangement and deprotonation.

This hydrolytic conversion is a synthetically useful reaction, as it provides a straightforward route to α-hydroxyamides, which are important structural motifs in various biologically active molecules and can serve as versatile synthetic intermediates.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5,5 Diethyl 1,3 Oxazolidine 2,4 Dione Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 5,5-Diethyl-1,3-oxazolidine-2,4-dione, offering precise information about the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of this compound is predicted to yield a distinct set of signals corresponding to the protons of the two ethyl groups and the N-H proton of the oxazolidine (B1195125) ring. The geminal diethyl groups at the C5 position introduce magnetic equivalence considerations. The protons of the methyl (-CH₃) groups are expected to appear as a triplet, coupled to the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons, in turn, would present as a quartet due to coupling with the methyl protons. The imide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 7.5 |

| -CH₂-CH₃ | ~ 2.0 | Quartet (q) | ~ 7.5 |

| N-H | Variable (broad singlet) | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Distinct signals are expected for the carbonyl carbons (C2 and C4), the quaternary carbon (C5), and the carbons of the two ethyl groups. The carbonyl carbons are anticipated to resonate in the downfield region of the spectrum. The quaternary C5 carbon, substituted with two ethyl groups, will also have a characteristic chemical shift. The methylene and methyl carbons of the ethyl groups will appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~ 8 |

| -C H₂-CH₃ | ~ 30 |

| C 5 | ~ 60 |

| C 2/ C 4 (C=O) | ~ 155 / ~175 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups within the dione (B5365651) structure. Due to the cyclic nature and potential for asymmetric and symmetric stretching, these bands may appear as two distinct peaks or as a broad, intense band in the region of 1700-1800 cm⁻¹. The N-H stretching vibration should be observable as a band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the ethyl groups will be present in the 2800-3000 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations, as well as bending vibrations, will contribute to the fingerprint region of the spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3200 - 3300 | Stretching |

| C-H (Aliphatic) | 2800 - 3000 | Stretching |

| C=O (Imide) | 1700 - 1800 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O | 1000 - 1200 | Stretching |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information on the molecular vibrations that are associated with a change in polarizability. For this compound, the symmetric stretching vibrations of the C=O groups, which might be weak in the FTIR spectrum, are expected to give rise to strong Raman scattering bands. The C-C stretching and bending vibrations of the ethyl groups and the ring breathing modes of the oxazolidinedione core would also be observable. Raman spectroscopy is particularly useful for studying the non-polar aspects of the molecule, offering a more complete vibrational profile when used in conjunction with FTIR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry is employed to determine the elemental formula of this compound by measuring its molecular mass with extremely high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₇H₁₁NO₃. HRMS analysis would be expected to confirm the theoretical monoisotopic mass of the molecular ion ([M]+) or a protonated species ([M+H]+) to within a few parts per million (ppm), providing unambiguous verification of the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Identifier | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Average Mass | 157.169 Da |

| Monoisotopic Mass | 157.073893 Da chemspider.com |

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate the target compound from a mixture and to obtain its mass spectrum.

In the analysis of this compound, the compound would first be vaporized and passed through a GC column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific experimental conditions. Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum typically shows the molecular ion peak corresponding to the compound's molecular weight and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that can be used to confirm the compound's structure.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray Diffraction Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemspider.com This technique provides detailed information about bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

For this compound, which is achiral, the key information from a single-crystal X-ray diffraction study would be the confirmation of its solid-state structure. If suitable crystals can be grown, the analysis yields a set of crystallographic data that describes the unit cell and the atomic positions within it. This data serves as unequivocal proof of the molecular structure.

Table 2: Representative Crystallographic Data Obtainable for a Molecular Crystal

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements present in a compound. libretexts.org The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, and N₂) are measured. velp.com

This method is crucial for verifying the empirical formula of a newly synthesized batch of this compound. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from its molecular formula, C₇H₁₁NO₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric composition. velp.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.49% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.05% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91% |

| Oxygen | O | 15.999 | 3 | 47.997 | 30.55% |

| Total | 157.169 | 100.00% |

Theoretical and Computational Chemistry Approaches to 5,5 Diethyl 1,3 Oxazolidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These calculations provide a detailed picture of bonding, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scispace.com It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. researchgate.net For 5,5-Diethyl-1,3-oxazolidine-2,4-dione, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), are used to perform geometry optimization. researchgate.net This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. The output includes precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis via DFT provides valuable information about the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C2=O | ~1.21 Å |

| Bond Length | C4=O | ~1.20 Å |

| Bond Length | N3-C4 | ~1.39 Å |

| Bond Angle | O1-C2-N3 | ~110° |

| Bond Angle | C5-N3-C4 | ~112° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are crucial for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For a molecule like this compound, ab initio calculations can be used to model processes such as hydrolysis of the oxazolidinedione ring.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For this compound, MD simulations are essential for exploring its conformational landscape. This involves analyzing the various shapes the molecule can adopt due to the rotation of its two ethyl groups at the C5 position and potential puckering of the five-membered ring. The simulation can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different environments, such as in a solvent or when interacting with a biological target. researchgate.net

Reactivity Prediction using Global and Local Reactivity Descriptors

DFT calculations can also be used to compute various reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying specific reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the oxygen and nitrogen atoms, while the LUMO is likely centered on the antibonding π* orbitals of the carbonyl groups.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | μ2 / 2η (where μ ≈ (EHOMO + ELUMO) / 2) | Propensity to accept electrons |

The Fukui function helps to pinpoint the most probable sites for electrophilic and nucleophilic attack:

Site for Nucleophilic Attack: The atom with the highest value of the Fukui function for electron addition (f+) is the most likely to be attacked by a nucleophile. For this compound, this is predicted to be the carbonyl carbon atoms (C2 and C4).

Site for Electrophilic Attack: The atom with the highest value of the Fukui function for electron removal (f-) is the most susceptible to attack by an electrophile. This is likely to be the heteroatoms with lone pairs, such as the ring oxygen (O1) and the nitrogen (N3).

This detailed analysis allows for a nuanced prediction of the compound's regioselectivity in various chemical reactions.

Computational Studies on Reaction Pathways and Transition State Characterization

Theoretical and computational chemistry offers powerful tools to elucidate reaction mechanisms, identify transient intermediates, and characterize the energy profiles of chemical reactions. For the oxazolidinone class of compounds, computational methods such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, including those for synthesis and degradation. These studies typically involve locating and characterizing stationary points on the potential energy surface, such as reactants, products, intermediates, and, crucially, transition states.

While specific computational data for this compound is not available in the current body of literature, general computational approaches to similar structures can be described. For a hypothetical reaction, such as hydrolysis, computational analysis would proceed by modeling the reactant molecule and the attacking species (e.g., a water molecule or hydroxide (B78521) ion). The geometric parameters of the interacting species would be optimized to find the lowest energy arrangement leading to the transition state.

The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier along the reaction coordinate. Its structure is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state determines the activation energy, a key parameter in understanding reaction kinetics.

For instance, in a hypothetical base-catalyzed hydrolysis of an oxazolidine-2,4-dione ring, a computational study would likely investigate the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. The calculation would aim to determine which carbonyl group is more susceptible to attack and to characterize the geometry and energy of the tetrahedral intermediate and the subsequent transition state leading to ring opening.

Although no specific data tables with calculated energies or transition state geometries for this compound can be presented, the following table illustrates the type of data that such a computational study would typically generate.

Hypothetical Data Table from a Computational Study on the Hydrolysis of a 5,5-Disubstituted-1,3-oxazolidine-2,4-dione

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameters of the Transition State |

| Reactants | 0.0 | 0 | - |

| Transition State 1 (Nucleophilic Attack) | Calculated Value | 1 | C-O bond forming, C=O bond elongating |

| Intermediate | Calculated Value | 0 | Tetrahedral geometry at the attacked carbon |

| Transition State 2 (Ring Opening) | Calculated Value | 1 | C-N or C-O bond breaking |

| Products | Calculated Value | 0 | - |

Further computational analyses, such as Intrinsic Reaction Coordinate (IRC) calculations, would be performed to confirm that the identified transition states indeed connect the reactants with the intermediates and the intermediates with the products, thereby mapping out the entire reaction pathway.

Given the absence of specific studies on this compound, this area represents a gap in the literature and an opportunity for future computational research to provide valuable insights into the reactivity and stability of this particular compound.

Advanced Applications of 5,5 Diethyl 1,3 Oxazolidine 2,4 Dione in Chemical Science and Technology

Role as Versatile Synthetic Intermediates in Organic Chemistry

The 1,3-oxazolidine-2,4-dione core is a recognized pharmacophore and a versatile building block in organic synthesis. The value of these derivatives lies in their utility for creating a wide range of biologically significant compounds. nih.gov The dione (B5365651) structure provides multiple reactive sites that can be selectively targeted for chemical transformations. For instance, the nitrogen atom can be alkylated or acylated, while the carbonyl groups can be subjected to reduction or react with nucleophiles, leading to ring-opening or modification.

The oxazolidine-2,4-dione heterocycle has demonstrated its utility as a key intermediate in the synthesis of important pharmaceuticals. A notable example is its application in the creation of the 5-(aminomethyl)oxazolidin-3-one core of the antibiotic linezolid. researchgate.net This synthesis showcases the strategic use of the oxazolidinedione scaffold, which undergoes a mild, selective reduction at the C(4)-carbonyl position to yield the target structure in high yield. researchgate.net This specific transformation highlights the controlled reactivity that makes these compounds valuable intermediates.

The synthesis of the oxazolidinedione ring itself has been a subject of research, with methods developed to construct this scaffold efficiently. researchgate.net These synthetic routes provide access to the core structure, which can then be further elaborated into more complex molecular architectures. The stability of the 5,5-diethyl substitution contributes to the compound's predictable reactivity patterns, making it a reliable intermediate for multi-step synthetic sequences. vulcanchem.com

| Reactive Site | Type of Reaction | Potential Product |

|---|---|---|

| N-H group | N-Alkylation / N-Acylation | N-substituted oxazolidinediones |

| C(4)=O Carbonyl | Selective Reduction | 3-Oxazolidinones (e.g., Linezolid core) researchgate.net |

| Ring System | Nucleophilic Ring Opening | Acyclic α-hydroxy amides or related structures |

Utility in Complex Organic Molecule Construction and Natural Product Synthesis

The structural framework of 5,5-diethyl-1,3-oxazolidine-2,4-dione is not only a versatile intermediate but also a foundational element for constructing intricate molecular structures, including natural products and their analogues. nih.gov The ability to perform selective chemical operations on the oxazolidinedione ring allows for the stepwise assembly of complex targets.

While direct applications of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the broader class of oxazolidine (B1195125) derivatives is frequently found in natural products. nih.gov The principles demonstrated in the synthesis of complex molecules like Linezolid are transferable, suggesting the potential of the 5,5-diethyl substituted variant as a building block for creating analogues of natural products or other complex synthetic targets. The diethyl groups at the C5 position can offer increased stability and influence the stereochemical outcome of subsequent reactions, a valuable attribute in asymmetric synthesis.

Contributions to Heterocyclic Scaffold Diversity and Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. ajchem-a.com The this compound ring is a valuable starting point for generating diverse heterocyclic scaffolds through ring-transformation reactions. The inherent reactivity of the ester and amide functionalities within the ring allows for its conversion into other five-membered heterocyclic systems.

Studies on related heterocyclic systems, such as oxazolidine-2-thiones, demonstrate that these rings can undergo nucleophilic ring-opening reactions. For example, treatment with nucleophiles can cleave the ring at specific positions, yielding functionalized acyclic intermediates. These intermediates can then be cyclized under different conditions to form new heterocyclic rings. By analogy, the this compound could be reacted with reagents like phosphorus pentasulfide to potentially yield thiazolidine (B150603) derivatives, or with amines to explore pathways to imidazolidine (B613845) structures.

This potential for transformation makes the oxazolidinedione scaffold a valuable platform in diversity-oriented synthesis. Starting from a single, well-defined heterocyclic core, a library of related but structurally distinct heterocycles can be generated. This approach is highly efficient in the search for new bioactive compounds, as it allows for the systematic exploration of the chemical space around a proven scaffold. nih.govmdpi.com

| Starting Scaffold | Reagent/Condition | Potential New Scaffold | Transformation Principle |

|---|---|---|---|

| 1,3-Oxazolidine-2,4-dione | Thionating agents (e.g., Lawesson's reagent) | 1,3-Thiazolidine-2,4-dione | Oxygen-Sulfur Exchange |

| 1,3-Oxazolidine-2,4-dione | Amines/Ammonia under forcing conditions | Imidazolidine-2,4-dione | Ring opening followed by recyclization with nitrogen nucleophile |

| 1,3-Oxazolidine-2,4-dione | Strong reducing agents (e.g., LiAlH4) | Acyclic amino diols | Complete reduction and ring cleavage |

Potential in Polymer and Materials Chemistry as Building Blocks or Monomers

The structure of this compound contains functionalities that make it an intriguing candidate as a monomer for polymerization. Specifically, the heterocyclic ring is susceptible to ring-opening polymerization (ROP), a powerful method for producing polymers with controlled architectures and functionalities.

Research on the polymerization of a structurally similar compound, 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, provides significant insight into this potential. researchgate.net In that study, kinetic analyses showed that the steric hindrance provided by the two ethyl groups at the C5 position plays a crucial role in the polymerization mechanism. It prevents a direct bimolecular propagation reaction, and instead, the rate-determining step is a primary ring scission. researchgate.net This initial ring-opening event forms a reactive intermediate that then rapidly participates in chain propagation. researchgate.net

Applying this understanding to this compound, a similar ROP mechanism can be envisioned. The opening of the ring would break the ester and/or amide-like bonds, leading to a polymer backbone that could be classified as a polyester-amide or a related structure. The presence of the nitrogen atom in the polymer backbone, derived from the oxazolidine ring, would introduce polarity and hydrogen bonding capabilities, potentially leading to materials with unique thermal and mechanical properties. The polymerization of the related dioxathiolanone yielded a polyester, poly-(3-pentylidene carboxylate), with a moderately high melting point of around 200°C, demonstrating that monomers with this substitution pattern can produce materials with useful thermal characteristics. researchgate.net This suggests that polymers derived from this compound could also be semi-crystalline materials with distinct properties suitable for advanced applications.

Table of Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C7H11NO3chemspider.com | Primary subject of the article |

| Linezolid | C16H20FN3O4 | Antibiotic synthesized from an oxazolidinedione intermediate researchgate.net |

| 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide | C7H12O4S | Structural analogue studied for ring-opening polymerization researchgate.net |

| Poly-(3-pentylidene carboxylate) | (C6H10O2)n | Polymer product from the polymerization of the dioxathiolanone analogue researchgate.net |

| Thiazolidine | C3H7NS | Related heterocyclic scaffold nih.gov |

| Imidazolidine | C3H8N2 | Related heterocyclic scaffold |

Q & A

Advanced Research Question

- Co-solvent Systems : Ethanol-water mixtures (70:30 v/v) enhance solubility during recrystallization .

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications.

- Surfactant-Assisted Dispersion : Sodium dodecyl sulfate (SDS) micelles improve aqueous dispersion for biological assays .

How can computational modeling predict reactivity trends in this compound derivatives?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., carbonyl carbons with highest Fukui indices).

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMF stabilization of transition states).

- Docking Studies : Identify binding affinities with biological targets (e.g., CNS receptors) using AutoDock Vina .

How should researchers resolve conflicting spectral data during structural elucidation?

Advanced Research Question

- Cross-Validation : Compare NMR (DEPT-135 for quaternary carbons) and IR (C=O stretch at ~1750 cm⁻¹) to eliminate artifacts.

- Crystallographic Refinement : Use SHELXL to resolve disorder in X-ray data (R-factor < 0.05).

- Isotopic Labeling : ¹³C-labeled precursors trace carbon connectivity in complex derivatives .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal contact.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% acetic acid .

How do substituents on the oxazolidine ring influence biological activity?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents enhance CNS penetration (logP reduction by ~0.5).

- Steric Effects : Bulky groups (e.g., phenyl) reduce off-target interactions (IC₅₀ improved 2–3 fold in receptor assays).

- Hydrogen Bond Donors : Hydroxyl groups increase solubility but may reduce blood-brain barrier permeability .

What advanced statistical methods analyze dose-response relationships in pharmacological studies?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.